molecular formula C12H13N3 B15330796 2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine

2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine

Cat. No.: B15330796
M. Wt: 199.25 g/mol
InChI Key: BIBVBDKJEYWPGQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles. This is followed by Suzuki cross-couplings with various boronic acids and alkylation reactions .

Industrial Production Methods

This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow techniques to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolo[3,4-c]pyridines, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to induce poly(ADP-ribose) polymerase 1 (PARP-1) cleavage, activate caspase 9, and induce fragmentation of microtubule-associated protein 1-light chain 3 (LC3). These actions suggest that the compound can trigger apoptotic pathways, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine is unique due to its specific substitution pattern and the resulting biological activities. Its ability to induce apoptosis in cancer cells sets it apart from other similar compounds, making it a valuable candidate for further research in anticancer therapies .

Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

2-phenyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine

InChI

InChI=1S/C12H13N3/c1-2-4-11(5-3-1)15-9-10-6-7-13-8-12(10)14-15/h1-5,9,13H,6-8H2

InChI Key

BIBVBDKJEYWPGQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=NN(C=C21)C3=CC=CC=C3

Origin of Product

United States

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